4-Methoxy Retinoic Acid Methyl Ester
Description
Overview of Retinoid Signaling Pathways and Endogenous Biological Roles
The biological effects of retinoids are primarily mediated through a complex signaling pathway that involves nuclear receptors. nih.govfrontiersin.org Vitamin A, obtained from the diet as retinol (B82714) or its precursors, is converted in the body to its active metabolite, all-trans retinoic acid (ATRA). numberanalytics.comwikipedia.org This conversion is a tightly regulated, two-step oxidation process. nih.gov
Once formed, ATRA enters the cell nucleus and binds to specific nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govresearchgate.net This binding event triggers the activation or repression of a vast number of target genes, with some studies suggesting over 500 genes are regulated by retinoic acids. frontiersin.org This gene regulation controls a wide array of cellular functions, including proliferation, differentiation, and apoptosis (programmed cell death). numberanalytics.comfrontiersin.org
Endogenously, retinoids play indispensable roles in various physiological systems. nih.gov They are essential for embryonic development, including the formation of the spinal cord, somites, and eyes. nih.govnih.gov In adults, retinoids are critical for maintaining healthy epithelial tissues, such as the skin, hair follicles, and sebaceous glands. nih.gov They also play a significant role in immune function and the visual cycle. numberanalytics.comwikipedia.org The precise control of retinoic acid levels is crucial, as both deficiency and excess can lead to detrimental effects. nih.gov
The Significance of Retinoic Acid Esters in Retinoid Research and Synthetic Analogs
Retinoic acid esters are compounds where the carboxylic acid group of retinoic acid is linked to an alcohol. These esters, such as retinyl acetate (B1210297) and retinyl palmitate, are the primary storage forms of vitamin A in the body. nih.govewg.org In research, these esters are valuable tools. They are more stable than retinoic acid and can be converted to the active form by cellular enzymes. nih.gov This allows for a more controlled and sustained release of retinoic acid in experimental settings.
The development of synthetic retinoid analogs has been a significant advancement in medicine and research. nih.gov These synthetic compounds are designed to have improved properties over natural retinoids, such as increased specificity for certain RAR subtypes, which can minimize side effects. nih.gov They may also possess better pharmacokinetic and pharmacodynamic profiles, making them more effective as therapeutic agents. nih.gov Synthetic retinoids have found applications in treating various skin conditions and are being explored for other diseases. nih.govresearchgate.net
Contextualizing 4-Methoxy Retinoic Acid Methyl Ester within the Retinoid Landscape
This compound is a specific synthetic retinoid analog. Its structure is characterized by a methoxy (B1213986) group (–OCH3) at the 4-position of the cyclohexenyl ring and a methyl ester group (–COOCH3) at the end of the polyene chain. The CAS number for 4-Methoxy Retinoic Acid is 81121-20-2, and for its methyl ester, it is 163808-81-9. scbt.comchemicalbook.com
This compound is often described as an impurity found in preparations of all-trans retinoic acid. chemicalbook.comscbt.comchemicalbook.com As a synthetic analog, its properties and biological activities are of interest to researchers studying the structure-activity relationships of retinoids. The modifications at the 4-position and the esterification of the carboxylic acid group can influence how the molecule interacts with retinoid receptors and metabolizing enzymes, potentially leading to unique biological effects.
Table 1: Chemical Properties of 4-Methoxy Retinoic Acid and its Methyl Ester
| Property | 4-Methoxy Retinoic Acid | This compound |
| Molecular Formula | C21H30O3 | C22H32O3 |
| Molecular Weight | 330.46 g/mol | 344.49 g/mol |
| CAS Number | 81121-20-2 | 163808-81-9 |
| Physical Form | Yellow Solid | - |
| Melting Point | 163-165°C | - |
Data sourced from multiple chemical suppliers and databases. scbt.comchemicalbook.com
The study of compounds like this compound contributes to the broader understanding of the retinoid signaling pathway and aids in the design of new synthetic retinoids with tailored therapeutic properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2E,4E,6E,8E)-9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-16(9-8-10-17(2)15-21(23)25-7)11-12-19-18(3)20(24-6)13-14-22(19,4)5/h8-12,15,20H,13-14H2,1-7H3/b10-8+,12-11+,16-9+,17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBIMXKUTLCCHG-ZYXNGHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1OC)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439789 | |
| Record name | 4-Methoxy Retinoic Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163808-81-9 | |
| Record name | 4-Methoxy Retinoic Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 4 Methoxy Retinoic Acid Methyl Ester
Established Synthetic Routes for Retinoic Acid Methyl Esters
The synthesis of retinoic acid and its esters is a well-trodden path in organic chemistry, with several robust methods established for constructing the characteristic polyene chain. These strategies often serve as the foundation for producing more complex analogs, including those with substitutions on the cyclohexenyl ring.
Key among these are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction . acs.orgyoutube.commasterorganicchemistry.comnih.gov These olefination reactions are instrumental in forming the carbon-carbon double bonds of the retinoid backbone. Typically, a C15 phosphonium (B103445) salt or phosphonate (B1237965) ester is reacted with a C5 aldehyde or ketone component, or vice versa, to build the full C20 carbon skeleton. acs.org
For instance, a common approach involves the condensation of a C15-phosphonium salt with methyl 3-methyl-2-butenoate to furnish the retinoic acid methyl ester. e3s-conferences.org The stereoselectivity of the newly formed double bond is a critical aspect of these reactions, with the HWE reaction often favoring the formation of the (E)-isomer, which is characteristic of all-trans-retinoic acid. youtube.comnih.gov The Still-Gennari modification of the HWE reaction provides a pathway to (Z)-olefins, offering further control over the stereochemistry of the polyene chain. youtube.com
Another established strategy involves a C14 + C6 coupling approach, which has been industrialized for the production of retinoids. e3s-conferences.org Additionally, transition metal-catalyzed cross-coupling reactions have been explored for the synthesis of retinoic acid, though they can present challenges with metal residue removal. e3s-conferences.org
The final step in these sequences is typically the esterification of the carboxylic acid to the methyl ester. This can be achieved through standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst.
Targeted Synthesis Strategies for 4-Methoxy Retinoic Acid Methyl Ester and Analogs
While a dedicated, published synthesis for this compound is not readily found, a plausible synthetic route can be devised based on the established synthesis of related compounds, particularly 4-hydroxyretinoic acid. nih.gov 4-hydroxyretinoic acid is a known metabolite of retinoic acid and its synthesis provides a key intermediate for accessing the 4-methoxy analog. nih.govcaymanchem.com
A potential synthetic pathway would commence with a precursor that already incorporates the 4-hydroxy functionality on the cyclohexenyl ring. This 4-hydroxy-β-ionone derivative would then be subjected to a series of reactions, likely involving a Wittig or HWE olefination, to construct the polyene side chain and install the ester functionality, mirroring the established routes to retinoic acid esters.
The crucial step for the synthesis of the target molecule would be the methylation of the 4-hydroxyl group. This etherification could be performed on the 4-hydroxyretinoic acid intermediate before the final esterification, or potentially on the final 4-hydroxyretinoic acid methyl ester. Standard methylation conditions, such as using methyl iodide in the presence of a base (e.g., sodium hydride), would be applicable.
An alternative approach could involve the synthesis of a 4-methoxy-β-ionone precursor. The synthesis of such a precursor might be achievable from a commercially available substituted cyclohexanone. This bespoke C13-building block would then be carried through the established olefination and chain extension methodologies to yield this compound.
Derivatization Approaches for Enhanced Biological or Analytical Utility
The derivatization of the carboxylic acid moiety of retinoic acid is a common strategy to improve its properties for biological assays or to create prodrugs. These approaches are directly applicable to this compound.
For analytical purposes, especially in mass spectrometry-based quantification, derivatization of the carboxyl group can enhance ionization efficiency and detection sensitivity. researchgate.net Reagents such as N,N-dimethylethylenediamine (DMED) can be used to introduce a readily ionizable tag onto the molecule. researchgate.net This strategy allows for the sensitive and accurate quantification of retinoids in biological samples. nih.govnih.gov
From a biological standpoint, esterification of the carboxylic acid is a form of derivatization that can influence the compound's pharmacokinetic profile. Methyl esters, like the subject of this article, are often used in research due to their increased stability and cell permeability compared to the free acid. Further derivatization to other esters, such as ethyl or bulkier groups, could be explored to fine-tune these properties.
Design and Synthesis of Novel 4-Methoxy Retinoid Analogs for Structure-Activity Relationship Investigations
The synthesis of novel analogs based on the 4-methoxy retinoid scaffold is crucial for understanding the structure-activity relationships (SAR) that govern the biological effects of this class of compounds. nih.govnih.govdrugbank.com SAR studies aim to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds. nih.gov
Modifications to the 4-methoxy-substituted cyclohexenyl ring could involve altering the position of the methoxy (B1213986) group or introducing other substituents to probe the steric and electronic requirements of the retinoid receptors. nih.gov For instance, the synthesis of analogs with additional methyl groups on the aromatic ring has been shown to influence receptor selectivity. nih.gov
The polyene side chain is another key area for modification. The length of the chain, the stereochemistry of the double bonds, and the introduction of atoms like fluorine can have profound effects on biological activity. nih.gov The synthesis of stilbene (B7821643) and other aryl-based retinoid analogs, where parts of the polyene chain are replaced with more stable aromatic systems, has been a successful strategy in developing potent and receptor-selective retinoids. nih.govdrugbank.com
By systematically synthesizing and evaluating a library of 4-methoxy retinoid analogs with variations in the ring, the linker, and the polar head group, a comprehensive SAR profile can be established. This knowledge can then be used to design novel compounds with optimized biological activities for potential therapeutic applications.
Advanced Analytical and Spectroscopic Characterization of 4 Methoxy Retinoic Acid Methyl Ester
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, isolation, and quantification of retinoids, including 4-Methoxy Retinoic Acid Methyl Ester. nih.govnasa.gov The inherent instability of retinoids to light, heat, and oxygen requires careful handling and optimized HPLC methodologies to prevent degradation and isomerization. nih.govspringernature.com
Reverse-phase HPLC is a common method for separating retinoid metabolites. nih.gov For instance, a C18 column can be used to resolve retinol (B82714) and retinyl esters. nih.gov For more complex separations of structurally similar retinoids, a C30 reversed-phase column with a gradient elution of water, methanol (B129727), and methyl-tert-butyl ether has been successfully employed. nih.gov The addition of modifiers to the mobile phase, such as ammonium (B1175870) acetate (B1210297), can facilitate the separation of acidic retinoids by forming ion pairs. nih.gov
UV detection is frequently coupled with HPLC for the quantification of retinoids, as their conjugated double bond systems exhibit strong absorbance in the UV-Vis region, typically between 325 and 383 nm. nih.govnih.gov This characteristic absorption allows for specific and sensitive detection. nih.gov The linearity of UV absorbance over a wide range of concentrations enables accurate quantification, with detection limits often in the low picomolar range. nih.gov HPLC with UV detection can also be used to monitor the stability of retinoid solutions by detecting the emergence of degradation products or isomers. nih.gov
For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS), a powerful technique for the definitive identification and quantification of retinoids, even at low femtomolar concentrations. nasa.govnih.gov
Interactive Data Table: HPLC Parameters for Retinoid Analysis
| Parameter | Typical Conditions | Reference |
| Column | C18, C30 reversed-phase | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water, Methanol/Water/Methyl-tert-butyl ether | nih.govnih.gov |
| Detector | UV-Vis (325-383 nm), Mass Spectrometer | nih.govnih.gov |
| Quantification | External or internal standard calibration | nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the identification and purity assessment of volatile and semi-volatile compounds, including derivatives of retinoic acid. nih.gov For the analysis of this compound, which is a methyl ester derivative, GC-MS can provide valuable information about its molecular weight and fragmentation pattern, aiding in its structural confirmation and the identification of any impurities. nih.govnih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation. jeol.com The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. researchgate.net
The fragmentation pattern of methyl esters of fatty acids and related compounds often shows characteristic peaks. researchgate.net For instance, cleavage adjacent to the carbonyl group is common in esters. libretexts.org The molecular ion peak, if present, confirms the molecular weight of the compound. The purity of the sample can be assessed by the presence of any additional peaks in the chromatogram, which would indicate the presence of impurities. japsonline.com
Interactive Data Table: Typical GC-MS Parameters for Ester Analysis
| Parameter | Typical Setting | Reference |
| Ionization Mode | Electron Impact (EI) | jeol.com |
| GC Column | Capillary columns (e.g., dimethylpolysiloxane) | nih.gov |
| Carrier Gas | Helium or Hydrogen | nih.govrsc.org |
| Mass Analyzer | Quadrupole, Ion Trap | fao.org |
| Data Analysis | Comparison with spectral libraries and analysis of fragmentation patterns | cmbr-journal.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of organic molecules like this compound. rsc.orgresearchgate.net Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecule's connectivity and spatial arrangement. rsc.org
In the ¹H NMR spectrum of a retinoid, the signals corresponding to the olefinic protons in the polyene chain are typically observed in the downfield region. researchgate.net The chemical shifts and coupling constants (J-values) of these protons provide information about their geometric configuration (cis or trans). researchgate.net The presence and position of the methoxy (B1213986) group (-OCH₃) and the methyl ester group (-COOCH₃) would be identified by characteristic singlet signals in the ¹H NMR spectrum. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The chemical shift of the methoxy carbon is typically found around 56 ± 1 ppm for ortho-substituted aromatic compounds. researchgate.net The carbonyl carbon of the ester group and the carbons of the polyene chain will also have distinct chemical shifts. rsc.org Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish correlations between protons and carbons, further confirming the structure.
Interactive Data Table: Expected NMR Chemical Shifts for this compound Moieties
| Functional Group | ¹H Chemical Shift (ppm) (approx.) | ¹³C Chemical Shift (ppm) (approx.) | Reference |
| Methoxy (-OCH₃) | 3.8-4.0 (singlet) | 55-60 | rsc.orgresearchgate.net |
| Ester Methyl (-COOCH₃) | 3.7-3.8 (singlet) | 51-52 | rsc.org |
| Olefinic Protons | 5.5-8.0 (multiplets/doublets) | 115-150 | rsc.orgresearchgate.net |
| Aromatic Protons | 6.5-8.0 (multiplets/doublets) | 110-160 | rsc.org |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. nih.gov When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it provides a powerful tool for the identification and quantification of this retinoid. nih.govnih.gov
Various ionization techniques can be employed. Electron impact (EI) ionization, often used in GC-MS, is a "hard" ionization method that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. jeol.com Softer ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly used in LC-MS and tend to produce a prominent molecular ion or a protonated/deprotonated molecule, which directly confirms the molecular weight. nasa.govnih.govnih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For esters, characteristic fragmentation includes the loss of the alkoxy group (-OR). libretexts.org In the case of retinoids, fragmentation can also involve the loss of the ionone (B8125255) ring. nih.gov Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of a specific precursor ion, providing definitive molecular identification. nih.gov For instance, in the analysis of retinoic acid, negative ion electrospray can form an abundant deprotonated molecule [M-H]⁻. nih.gov For other retinoids, positive ion electrospray may show a protonated molecule or a fragment corresponding to the loss of water or acetic acid. nih.gov
Interactive Data Table: Common Mass Spectrometry Data for Retinoid Esters
| Ionization Technique | Observed Ions | Fragmentation Pathways | Reference |
| Electron Impact (EI) | Molecular ion (M⁺), various fragment ions | Cleavage next to C=O, loss of alkoxy group | jeol.comlibretexts.org |
| Electrospray (ESI) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Loss of water, loss of alkoxy group | nih.govnih.gov |
| APCI | [M+H]⁺ | Similar to ESI | nasa.gov |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound. rsc.orgbeilstein-journals.org These methods are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be probed by IR radiation or inelastic scattering of monochromatic light (Raman).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester and the methoxy group would also be present. The conjugated C=C double bonds of the polyene chain and the aromatic ring will show stretching vibrations in the 1600-1680 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinylic protons are expected above 3000 cm⁻¹, while those for the methyl groups will be just below 3000 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the conjugated polyene system in this compound would likely produce strong Raman signals. researchgate.net The symmetric stretching of the aromatic ring would also be Raman active. The surface-enhanced Raman scattering (SERS) technique can be used to obtain enhanced signals for molecules adsorbed on metal surfaces, providing insights into the molecule's orientation. ias.ac.in
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) (approx.) | Raman Frequency (cm⁻¹) (approx.) | Reference |
| C=O Stretch (Ester) | 1735-1750 | 1730-1750 | researchgate.net |
| C=C Stretch (Alkene/Aromatic) | 1600-1680 | 1600-1680 | researchgate.net |
| C-O Stretch (Ester/Ether) | 1000-1300 | 1000-1300 | researchgate.net |
| C-H Stretch (Aromatic/Vinylic) | >3000 | >3000 | researchgate.net |
| C-H Stretch (Aliphatic) | <3000 | <3000 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of retinoids like this compound, owing to their characteristic conjugated polyene systems. nih.govresearchgate.net The extensive system of alternating single and double bonds in the retinoid structure leads to strong absorption of light in the UV-Vis region of the electromagnetic spectrum. nih.govresearchgate.net
UV-Vis spectroscopy is also a powerful quantitative tool. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This allows for the accurate determination of the concentration of this compound in a solution by measuring its absorbance at its λmax. UV detectors are commonly used in conjunction with HPLC for the quantification of retinoids. nih.govnih.gov
Interactive Data Table: UV-Vis Absorption Data for Retinoids
| Compound Class | Typical λmax Range (nm) | Key Features | Reference |
| Retinoids | 325-380 | Strong absorption due to conjugated polyene chain | nih.govresearchgate.net |
| Isomers | Different λmax and spectral shapes | Allows for differentiation of isomers | nih.gov |
Molecular Interactions and Receptor Pharmacology of 4 Methoxy Retinoic Acid Methyl Ester
Investigation of Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Binding Affinity and Selectivity
The biological activity of retinoids is primarily mediated through their interaction with two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three isotypes (α, β, and γ). tocris.com The binding affinity and selectivity of a ligand for these receptors are critical determinants of its specific biological effects.
Molecular docking studies have provided insights into the binding of synthetic retinoids. For instance, the synthetic retinoid EC23 has been shown to be an excellent mimic of all-trans-retinoic acid (ATRA), occupying similar binding modes in all three RAR isotypes. rsc.org In contrast, its corresponding methyl ester, like other esterified retinoids, is predicted to have reduced biological activity due to the loss of key polar interactions within the receptor's ligand-binding pocket. rsc.org The carboxylate group of ATRA is crucial for forming strong polar contacts, and its esterification would disrupt these interactions, likely leading to a lower binding affinity. nih.gov
While many synthetic retinoids are designed to be selective for RARs with minimal crossover to RXRs, some novel analogues have been developed as RXR-selective agonists. nih.gov These compounds are designed to stimulate RXR-regulated transcription with little to no activation of RAR-dependent pathways. nih.gov The selectivity for either RAR or RXR is a key factor in the therapeutic application of retinoids, as it allows for the targeted modulation of specific gene networks.
Table 1: Predicted vs. Experimental Binding Characteristics of Synthetic Retinoids
| Compound | Predicted Receptor Preference | Experimental Binding/Activity | Reference |
|---|---|---|---|
| EC23 | Pan-RAR agonist | Strong, pan-agonist of RARs | rsc.org |
| EC19 | RARβ selective | Specificity for RARβ | rsc.org |
| EC23 Methyl Ester | Reduced RAR affinity | Predicted reduced biological activity | rsc.org |
| Bexarotene Analogues | RXR selective | Selective for RXR with minimal RAR crossover | nih.gov |
Analysis of Ligand-Dependent Co-repressor and Co-activator Protein Recruitment
The transcriptional activity of RARs and RXRs is modulated by the recruitment of co-repressor and co-activator proteins. In the absence of a ligand (apo-receptor), RARs typically bind to co-repressor complexes, which include proteins like SMRT (silencing mediator for retinoid and thyroid hormone receptors) and N-CoR (nuclear receptor co-repressor). tocris.com This association leads to chromatin condensation and transcriptional repression. tocris.com
Upon agonist binding, the receptor undergoes a conformational change that facilitates the dissociation of co-repressors and the recruitment of co-activator complexes. nih.gov These co-activators, such as members of the p160 family, possess histone acetyltransferase (HAT) activity, which leads to chromatin decondensation and transcriptional activation. The balance between co-repressor and co-activator recruitment is a critical switch that determines the biological response to a retinoid. nih.gov
Mutational analyses have revealed that specific residues within the RAR ligand-binding domain (LBD) are crucial for this switch. For example, mutations can create receptors that are constitutively repressive or constitutively active, highlighting the intricate regulation of co-regulator binding. nih.gov The ability of a synthetic ligand like 4-Methoxy Retinoic Acid Methyl Ester to modulate this balance would be a key determinant of its pharmacological profile as an agonist or antagonist.
Mechanisms of Retinoic Acid Response Element (RARE) Activation and Gene Transcriptional Regulation
RAR/RXR heterodimers regulate gene expression by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. nih.govnih.gov RAREs typically consist of direct repeats of the nucleotide sequence PuG(G/T)TCA, most commonly separated by five base pairs (DR5). tocris.comnih.gov
The binding of an agonist to the RAR subunit of the heterodimer triggers a cascade of events leading to the activation of gene transcription. tocris.com This process involves the recruitment of the transcriptional machinery, including RNA polymerase II, to the promoter of the target gene. The regulation of gene expression by retinoic acid can be direct, through the classical pathway involving RAREs, or indirect, through intermediate transcription factors or other non-classical mechanisms. nih.gov Over 500 genes have been identified as being responsive to retinoic acid, though not all are direct targets. nih.govnih.gov
The activation of specific genes by retinoids is context-dependent and can vary between different cell types. For instance, in neuroblastoma cells, retinoic acid can induce the reprogramming of core regulatory circuits, leading to changes in gene expression that promote cell differentiation. frontiersin.org The ability of a synthetic retinoid to activate specific RAREs and regulate the transcription of target genes is fundamental to its therapeutic potential.
Role of Cellular Retinoic Acid Binding Proteins (CRABPs) and Cellular Retinol-Binding Proteins (CRBPs) in Cellular Disposition and Activity
The intracellular concentration and availability of retinoic acid are tightly regulated by cellular retinoic acid-binding proteins (CRABPs) and cellular retinol-binding proteins (CRBPs). nih.gov These proteins are widely distributed in mammalian tissues and play a crucial role in the cellular uptake, transport, and metabolism of retinoids. nih.gov
CRBPs bind to retinol (B82714) and are involved in its esterification and storage. The interaction of these binding proteins with retinoids can influence their access to nuclear receptors and thus modulate their biological activity. Studies have shown that the binding of holo-CRABP (CRABP bound to retinoic acid) to nuclei is a saturable process, suggesting specific interactions with nuclear components. nih.gov The interaction of this compound with these binding proteins would significantly impact its cellular disposition and ultimately its ability to activate nuclear receptors.
Computational Modeling and Molecular Docking Studies of Receptor-Ligand Interactions
Computational modeling and molecular docking have become indispensable tools for understanding the interactions between retinoids and their receptors at an atomic level. rsc.orgnih.gov These in silico methods allow for the prediction of binding affinities and the visualization of how a ligand fits into the binding pocket of a receptor.
Molecular docking studies have been used to compare the binding of natural and synthetic retinoids to RARs. nih.gov These studies have revealed that all-trans-retinoic acid (ATRA) can adopt multiple conformations within the RAR binding pocket, while less flexible synthetic ligands may have more restricted binding modes. rsc.org The docking of esterified retinoids, for example, has shown a loss of key polar interactions that are critical for high-affinity binding. rsc.org
These computational approaches are not only used to explain the observed biological activities of existing compounds but also to rationally design new ligands with desired properties, such as increased selectivity for a particular receptor isotype or enhanced stability. nih.gov By analyzing the induced fit of the receptor's active site upon ligand binding, researchers can screen large virtual libraries of molecules to identify novel agonist or antagonist structures. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| All-trans-retinoic acid (ATRA) | |
| 9-cis-retinoic acid | |
| EC19 | |
| EC23 | |
| Bexarotene | |
| Retinol | |
| 11-cis-retinal | |
| CD 437 | |
| Fenretinide | |
| AM580 | |
| Triphenylphosphonium methyl bromide | |
| Sodium amide | |
| Potassium hydroxide | |
| Hydrochloric acid | |
| Arsenic trioxide |
Cellular and Molecular Biological Activities of 4 Methoxy Retinoic Acid Methyl Ester in in Vitro Systems
Modulation of Cell Proliferation in Diverse Cell Lines
There is no available scientific literature detailing the specific effects of 4-Methoxy Retinoic Acid Methyl Ester on the modulation of cell proliferation in various cell lines, including cancer, neural, or stem cells. While the broader class of retinoids, such as all-trans-retinoic acid (ATRA), has been studied for its anti-proliferative effects in certain cancer cell lines, these findings cannot be directly attributed to the 4-methoxy methyl ester derivative without specific experimental evidence.
Induction and Regulation of Cellular Differentiation Pathways
Specific studies on the role of this compound in the induction and regulation of cellular differentiation pathways are not present in the current body of scientific research. The general capacity of retinoids to induce differentiation, particularly in myeloid and neuroblastoma cell lines, is a well-established concept. However, the specific efficacy and molecular pathways engaged by this compound remain uninvestigated.
Effects on Enzyme Expression and Activity
Information regarding the effects of this compound on the expression and activity of specific enzymes, such as ornithine decarboxylase, is not available in published research. Studies on other retinoids have shown modulation of this enzyme, which is linked to cell proliferation and differentiation, but equivalent data for the 4-methoxy derivative is absent.
Impact on Specific Intracellular Signaling Cascades
The impact of this compound on specific intracellular signaling cascades has not been documented in the scientific literature. While retinoids are known to exert their effects primarily through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to the modulation of various signaling pathways, the specific interactions and downstream consequences of this compound binding to these receptors have not been elucidated.
Preclinical Evaluation of 4 Methoxy Retinoic Acid Methyl Ester in Non Human in Vivo Models
Assessment of Efficacy in Relevant Disease Models (e.g., Carcinogenesis Models)
No in vivo studies assessing the efficacy of 4-Methoxy Retinoic Acid Methyl Ester in established animal models of carcinogenesis were identified in the public domain. Research on other retinoids has demonstrated their potential in cancer chemoprevention and therapy by influencing cell differentiation, proliferation, and apoptosis. For instance, all-trans retinoic acid has been evaluated in murine models of oral cavity carcinogenesis induced by 4-nitroquinoline (B1605747) 1-oxide. Such studies typically involve the administration of the compound to animal cohorts and subsequent monitoring of tumor incidence, multiplicity, and progression. Histopathological analysis of tissues is often employed to determine the effect of the compound on the development of neoplastic lesions.
Table 1: Hypothetical Data on the Efficacy of this compound in a Murine Carcinogenesis Model (Note: This table is for illustrative purposes only and does not represent actual data.)
| Treatment Group | Number of Animals | Tumor Incidence (%) | Mean Tumor Volume (mm³) |
|---|---|---|---|
| Vehicle Control | 20 | 95 | 150 ± 25 |
| This compound (Low Dose) | 20 | 70 | 110 ± 20 |
| This compound (High Dose) | 20 | 50 | 80 ± 15 |
| Positive Control (e.g., ATRA) | 20 | 60 | 95 ± 18 |
Pharmacodynamic Biomarker Analysis in Animal Tissues
There is no available information on the analysis of pharmacodynamic biomarkers in animal tissues following treatment with this compound. Pharmacodynamic studies are crucial to understand the molecular mechanisms by which a compound exerts its effects in vivo. For retinoids, this often involves measuring changes in the expression of target genes and proteins that are part of the retinoid signaling pathway. Key biomarkers for retinoid activity can include the induction of retinoic acid receptor beta (RARβ), changes in cellular retinol-binding proteins, and modulation of enzymes involved in retinoic acid metabolism. Techniques such as quantitative real-time PCR, Western blotting, and immunohistochemistry are commonly used to analyze these biomarkers in tissue samples.
Investigation of In Vivo Cellular Responses and Tissue Homeostasis
Specific data on the in vivo cellular responses and the impact on tissue homeostasis of this compound are not available. Investigations in this area would typically examine the effects of the compound on cellular processes such as proliferation, differentiation, and apoptosis in various tissues. For example, the effect on epidermal hyperplasia is a common measure for retinoid activity in the skin. Analysis of tissue morphology and the expression of cell cycle and apoptosis regulators (e.g., Ki-67, caspase-3) would provide insights into the compound's in vivo cellular effects. Maintaining tissue homeostasis is a critical aspect, and studies would assess whether the compound disrupts the normal balance of cell death and replacement in healthy tissues.
Comparative Studies with Endogenous Retinoids and Other Synthetic Analogs
No comparative in vivo studies have been published that evaluate this compound against endogenous retinoids like all-trans retinoic acid or other synthetic retinoid analogs. Such studies are essential to determine the relative potency, efficacy, and potential therapeutic advantages of a novel compound. A comparative analysis would typically involve administering the different compounds to parallel groups of animals in a specific disease model and comparing their effects on predefined endpoints, such as tumor inhibition or modulation of biomarkers. These studies help in understanding the structure-activity relationship and in selecting the most promising candidates for further development.
Table 2: Hypothetical Comparative Effects of Retinoids on a Key Biomarker in an Animal Model (Note: This table is for illustrative purposes only and does not represent actual data.)
| Compound | Fold Induction of RARβ mRNA |
|---|---|
| Vehicle Control | 1.0 |
| All-trans Retinoic Acid (ATRA) | 8.5 ± 1.2 |
| This compound | Data Not Available |
| Synthetic Analog X | 12.3 ± 2.1 |
Metabolic Fate and Biotransformation Pathways of 4 Methoxy Retinoic Acid Methyl Ester
Identification of Primary and Secondary Metabolites
The biotransformation of 4-Methoxy Retinoic Acid Methyl Ester is expected to yield a range of primary and secondary metabolites. Based on the metabolism of other retinoids, particularly those with similar structural features, the initial metabolic steps are likely to involve modifications to the cyclohexenyl ring and the polyene side chain.
A computational prediction for the metabolism of acitretin, an aromatic retinoid containing a methoxy (B1213986) group, suggests that O-dealkylation of the methoxy group is a primary biotransformation pathway. nih.gov This would lead to the formation of a hydroxylated metabolite at the 4-position of the ring. Subsequent oxidation of this hydroxyl group could then form a 4-oxo metabolite. These oxidized derivatives represent key primary metabolites.
Furthermore, hydroxylation can also occur at other positions on the retinoid structure. For instance, the metabolism of all-trans-retinoic acid (atRA) by CYP26A1 results in hydroxylation at the C-16 and C-18 positions, in addition to the C-4 position. nih.gov Therefore, it is plausible that this compound could undergo similar hydroxylations, leading to a variety of hydroxylated primary metabolites.
Secondary metabolism would then involve the conjugation of these primary metabolites, primarily through glucuronidation, to form more water-soluble compounds that can be readily eliminated from the body.
Table 1: Predicted Primary and Secondary Metabolites of this compound
| Metabolite Type | Predicted Metabolite | Metabolic Reaction |
| Primary | 4-Hydroxy Retinoic Acid Methyl Ester | O-dealkylation of the methoxy group |
| Primary | 4-Oxo Retinoic Acid Methyl Ester | Oxidation of the 4-hydroxy group |
| Primary | 16-Hydroxy-4-Methoxy Retinoic Acid Methyl Ester | Hydroxylation |
| Primary | 18-Hydroxy-4-Methoxy Retinoic Acid Methyl Ester | Hydroxylation |
| Secondary | 4-O-glucuronide of 4-Hydroxy Retinoic Acid Methyl Ester | Glucuronidation |
| Secondary | Glucuronide conjugates of other hydroxylated metabolites | Glucuronidation |
Elucidation of Cytochrome P450 (CYP) Enzyme-Mediated Metabolism
The oxidative metabolism of retinoids is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. Several CYP isoforms have been identified as key players in the biotransformation of retinoic acid and its analogs.
CYP26: The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are major catalysts of retinoic acid metabolism. nih.govresearchgate.netnih.gov These enzymes are highly efficient in hydroxylating atRA at the 4-position, a crucial step in its inactivation and clearance. nih.gov It is highly probable that CYP26 enzymes also play a significant role in the metabolism of this compound, likely through hydroxylation at the 4-position following O-demethylation.
CYP1A1 and CYP1A2: These enzymes are known to be involved in the metabolism of various xenobiotics. While their direct role in the metabolism of this compound has not been specifically studied, research on other retinoids suggests potential involvement. For example, both human CYP1A1 and CYP1A2 can metabolize retinol (B82714) and retinal. nih.gov Given their broad substrate specificity, it is conceivable that they could contribute to the metabolism of this synthetic retinoid, particularly in extrahepatic tissues where they are expressed. nih.gov
CYP2C9 and CYP3A4: These are two of the most abundant and important drug-metabolizing enzymes in the human liver. Studies have shown that CYP2C9 and CYP3A4 are involved in the 4-hydroxylation of all-trans-retinoic acid. nih.govnih.gov CYP3A4, in particular, has been identified as a major contributor to this metabolic pathway. nih.gov Therefore, it is highly likely that both CYP2C9 and CYP3A4 participate in the oxidative metabolism of this compound.
CYP3A7: This is the predominant CYP isoform in the human fetal liver and is known to efficiently catalyze the 4-hydroxylation of various retinoic acid isomers. nih.gov Its role in the metabolism of this compound in the adult would be minimal, but it highlights the general capacity of the CYP3A subfamily to metabolize retinoids.
Table 2: Cytochrome P450 Enzymes Involved in Retinoid Metabolism
| CYP Isoform | Known Role in Retinoid Metabolism | Predicted Role in this compound Metabolism |
| CYP26A1, B1, C1 | Major enzymes for atRA 4-hydroxylation. nih.govresearchgate.netnih.gov | Likely involved in hydroxylation following O-demethylation. |
| CYP1A1, CYP1A2 | Metabolize retinol and retinal. nih.gov | Potential contribution, especially in extrahepatic tissues. |
| CYP2C9 | Involved in atRA 4-hydroxylation. nih.govnih.gov | Likely contributes to oxidative metabolism. |
| CYP3A4 | Major enzyme in atRA 4-hydroxylation. nih.govnih.gov | Likely a key enzyme in the oxidative metabolism. |
| CYP3A7 | Efficiently hydroxylates RA in fetal liver. nih.gov | Minimal role in adults. |
Conjugation Pathways and Elimination Mechanisms
Following oxidative metabolism by CYP enzymes, the resulting hydroxylated metabolites of this compound undergo phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. The primary conjugation pathway for retinoids is glucuronidation.
UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for catalyzing the transfer of glucuronic acid to the hydroxyl groups of the retinoid metabolites. This process results in the formation of glucuronide conjugates, which are more readily excreted in the urine and bile. The hydrolysis of the methyl ester group may also occur, leading to the formation of the corresponding carboxylic acid, which can then be a substrate for glucuronidation.
Influence of 4-Methoxy Substitution on Metabolic Stability and Activity
The presence of the 4-methoxy group on the cyclohexenyl ring is expected to significantly influence the metabolic stability and activity of the compound.
Activity: The metabolic conversion of the 4-methoxy group to a 4-hydroxy and subsequently a 4-oxo group can have a profound impact on the biological activity of the retinoid. While some metabolites may be inactive catabolites destined for elimination, others may retain or even have altered biological activity.
Interactions with Xenobiotic Metabolism and Detoxification Systems
Retinoids are known to interact with the metabolism of other xenobiotics (foreign compounds), and their own metabolism can be influenced by other drugs. nih.govnih.gov
The enzymes responsible for the metabolism of this compound, particularly CYP3A4 and CYP2C9, are also involved in the metabolism of a wide range of other drugs. nih.govnih.gov Therefore, there is a potential for drug-drug interactions. Co-administration of drugs that are inhibitors or inducers of these CYP enzymes could alter the metabolic clearance of this compound, leading to changes in its plasma concentrations and potentially its efficacy and toxicity.
Conversely, retinoids themselves can influence the expression and activity of xenobiotic-metabolizing enzymes. For example, retinoic acid has been shown to affect the expression of various CYP enzymes. nih.gov It is plausible that this compound or its metabolites could also modulate the activity of these enzymes, thereby affecting the metabolism of other co-administered drugs.
Emerging Research Avenues and Translational Perspectives for 4 Methoxy Retinoic Acid Methyl Ester
Development of Next-Generation Retinoid Analogs
The development of new retinoids aims to overcome the limitations of natural compounds like ATRA, such as chemical instability and a broad spectrum of biological effects that can lead to toxicity. exlibrisgroup.comresearchgate.net Synthetic retinoids are often more stable and can be designed to be more active and selective. exlibrisgroup.com The structure of retinoids, consisting of a cyclic group, a polyene linker, and a polar terminus, offers multiple sites for modification to fine-tune their biological activity. researchgate.netnih.gov
Research into aromatic retinoids, or arotinoids, which contain one or more aromatic rings, has led to highly stable and potent compounds. researchgate.net The synthesis of analogs based on a (4-methoxy-2,3,6-trimethylphenyl) core, including acids, esters, and amides, highlights the exploration of methoxy-substituted phenyl rings as the cyclic component of retinoids. nih.gov The modification of the terminal carboxylic acid group, for instance by esterification to a methyl ester, is a common strategy. rsc.org While this can alter properties like lipophilicity, it may also impact receptor binding, as the polar carboxylate group often forms key interactions within the receptor's ligand-binding pocket. researchgate.netrsc.org For example, molecular docking studies of some synthetic retinoids and their corresponding methyl esters revealed that the loss of key polar interactions from the esterification could explain their much-reduced biological activity. rsc.org
The goal of these synthetic efforts is to create next-generation analogs with enhanced receptor selectivity (e.g., for specific RAR or RXR isotypes) or even novel functions, such as antagonistic rather than agonistic activity, potentially leading to therapies with improved efficacy and reduced side effects. exlibrisgroup.com
Table 1: Generations of Retinoids and Key Characteristics
| Generation | Description | Key Structural Features | Examples |
|---|---|---|---|
| First | Non-aromatic, natural, or minimally modified retinoids. | Cyclohexenyl ring; unmodified polyene chain. | Retinol (B82714), Tretinoin (all-trans-retinoic acid), Isotretinoin (13-cis-retinoic acid) |
| Second | Mono-aromatic retinoids. | One aromatic ring replaces the cyclohexenyl group, providing more stability. | Etretinate, Acitretin |
| Third | Poly-aromatic retinoids (Arotinoids). | Conformationally restricted poly-aromatic structures, offering high receptor selectivity. | Tazarotene, Bexarotene, Adapalene |
| Fourth | Pioneering structures with high receptor specificity. | Often feature unique heterocyclic systems and high selectivity for specific receptors (e.g., RAR-γ). | Trifarotene |
Exploration of Novel Molecular Targets Beyond Canonical Retinoid Receptors
The classical, or canonical, mechanism of retinoid action involves the regulation of gene transcription through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govnih.gov However, a growing body of evidence supports the existence of non-canonical signaling pathways that are independent of direct nuclear receptor-mediated gene transcription. nih.govresearchgate.net These pathways involve rapid cellular effects that cannot be explained by the slower process of transcription and translation. nih.gov
Non-canonical actions can be mediated by retinoids binding to receptors located outside the nucleus, such as in the cytoplasm or at the cell membrane, or by interacting with other proteins like cellular retinoic acid-binding proteins (CRABPs). nih.govresearchgate.net These interactions can trigger rapid signaling cascades, including the activation of various kinases like the PI3K/Akt and MAPK/ERK pathways. researchgate.net For instance, some non-canonical effects of retinoic acid on cell fate and neuronal differentiation are mediated via kinases and CRABP. nih.gov
The exploration of these novel molecular targets is a key research avenue. A compound like 4-Methoxy Retinoic Acid Methyl Ester could be investigated for its ability to engage these non-canonical pathways. Determining if it can activate kinase cascades or interact with cytoplasmic retinoid-binding proteins could reveal biological functions distinct from those of classical retinoids and open up new therapeutic possibilities. nih.gov
Table 2: Comparison of Canonical and Non-Canonical Retinoid Signaling
| Feature | Canonical Signaling | Non-Canonical Signaling |
|---|---|---|
| Primary Mediators | Nuclear RAR-RXR heterodimers. nih.gov | Cytoplasmic proteins (e.g., CRABPs), extranuclear RAR/RXR, other membrane receptors. nih.govresearchgate.net |
| Location of Action | Nucleus. nih.gov | Cytoplasm, cell membrane, dendrites, axons. nih.gov |
| Mechanism | Direct regulation of gene transcription via binding to RAREs on DNA. nih.gov | Activation of kinase signaling cascades (e.g., PI3K, MAPK/ERK), modulation of ion channels. researchgate.net |
| Response Time | Slow (hours to days), requires transcription and translation. | Rapid (seconds to minutes). nih.gov |
| Primary Outcome | Long-term changes in cellular phenotype (e.g., differentiation, proliferation). nih.gov | Acute modulation of cellular function (e.g., synaptic plasticity, neurite outgrowth). nih.gov |
Advanced Computational and Systems Biology Approaches in Retinoid Research
Modern drug discovery for retinoids increasingly relies on advanced computational and systems biology methods to predict and understand their complex interactions. rsc.orgembopress.org These in silico approaches provide deep insights that can guide the rational design of new analogs and elucidate their mechanisms of action.
Computational Approaches , such as molecular docking and molecular dynamics simulations, are used to model the interaction between retinoids and their receptor targets at an atomic level. rsc.orgplos.org Docking studies can predict the binding affinity and orientation of a ligand like this compound within the ligand-binding pockets of different RAR and RXR isotypes. rsc.orgmtroyal.ca This can help explain or predict receptor selectivity. For example, computational modeling has been used to show how some synthetic analogs fit preferentially into the larger binding pocket of RARβ, explaining their specificity. rsc.org
Systems Biology Approaches integrate large-scale experimental data, such as transcriptomics (gene expression profiling) and chromatin immunoprecipitation sequencing (ChIP-seq), to build a comprehensive picture of cellular responses to retinoids. embopress.org This allows researchers to move beyond a single target and understand how retinoids dynamically regulate entire gene networks over time. Such studies have revealed that RAR and RXR binding to the genome is highly dynamic and can be promiscuous, leading to diverse and complex gene-regulatory programs that orchestrate processes like cell differentiation. embopress.org Applying these integrative genomic techniques to this compound would be a powerful way to define its unique gene-regulatory signature and predict its physiological effects.
Table 3: Advanced Research Methodologies in Retinoid Science
| Methodology | Application in Retinoid Research | Potential Insights for this compound |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of retinoids to RAR and RXR isotypes. plos.org | Estimate binding energy and receptor selectivity (RARα, β, γ; RXRα, β, γ). |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement and conformational flexibility of the ligand-receptor complex over time. plos.org | Assess the stability of the predicted binding pose and its impact on receptor conformation. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity, used for virtual screening. plos.org | Develop a model for virtual screening of chemical libraries to find similarly active compounds. |
| Transcriptomics (e.g., RNA-seq) | Provides a global profile of gene expression changes in cells following treatment with a retinoid. embopress.org | Identify the unique set of genes and cellular pathways regulated by the compound. |
| ChIP-Sequencing | Maps the genome-wide binding sites of RAR and RXR in the presence of a specific retinoid ligand. embopress.org | Determine if the compound promotes receptor binding to classical RAREs or novel genomic sites. |
Potential for Repurposing and Synergistic Applications in Preclinical Models
The extensive biological activities of retinoids make them prime candidates for drug repurposing—finding new therapeutic uses outside their original indication—and for use in combination therapies. researchgate.netnih.gov
Repurposing leverages the understanding of a drug's mechanism to apply it to new diseases. For a novel analog like this compound, a unique activity profile discovered through mechanistic studies could suggest its potential for repurposing. For example, if it were found to strongly modulate a non-canonical pathway involved in neuro-inflammation, it could be investigated as a potential therapy for neurodegenerative diseases, a growing area of interest for retinoids. nih.gov
Synergistic Applications , particularly in oncology, are a highly promising translational avenue. Retinoids have been shown to work synergistically with a wide range of other anticancer agents in preclinical models. nih.govscitechdevelopment.com The rationale is that retinoids can induce differentiation or prime cancer cells for apoptosis, thereby increasing their sensitivity to other drugs. nih.gov For example, combining the synthetic retinoid Fenretinide with BCL-2 inhibitors (e.g., Venetoclax, Navitoclax) or HDAC inhibitors (e.g., Vorinostat) has shown synergistic activity in preclinical models of neuroblastoma and other cancers. nih.govscitechdevelopment.com A key translational step for this compound would be to evaluate its potential in similar combination regimens against relevant preclinical cancer models to see if it can enhance the efficacy of existing or emerging therapies. nih.govscitechdevelopment.com
Table 4: Examples of Preclinical Synergistic Combinations with Retinoids
| Retinoid | Combination Agent | Cancer Model | Reported Synergistic Effect | Reference |
|---|---|---|---|---|
| Retinoic Acid (RA) | Navitoclax (BCL-2/BCL-XL inhibitor) | Medulloblastoma, Neuroblastoma | Synergistically decreased viability and induced apoptosis by disrupting BIM/BCL-2 binding. | nih.gov |
| Fenretinide (4-HPR) | Vorinostat (SAHA, HDAC inhibitor) | Neuroblastoma | Induced caspase-dependent apoptosis and reduced tumorigenicity more effectively than single agents. | nih.gov |
| Fenretinide (4-HPR) | Venetoclax / ABT-737 (BCL-2 inhibitors) | Neuroblastoma, Acute Lymphoblastic Leukemia | Enhanced antitumor activity. | scitechdevelopment.com |
| Fenretinide (4-HPR) | Cisplatin (B142131) (Chemotherapy) | Small Cell Lung Cancer, Ovarian Cancer | Inhibited growth more than additively; enhanced cisplatin sensitivity. | scitechdevelopment.com |
| 13-cis-Retinoic Acid | Cisplatin + SAHA (HDAC inhibitor) | Medulloblastoma (mouse model) | Significantly increased apoptosis over single agents or two-drug combinations. | nih.gov |
Q & A
Q. What are the established synthetic routes for 4-Methoxy Retinoic Acid Methyl Ester, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves esterification of retinoic acid derivatives followed by methoxylation. While direct protocols for this compound are limited in the literature, analogous methods for related esters (e.g., cinnamic acid methyl esters) provide insights:
- Pd-catalyzed C–H activation : Used for introducing methoxy groups in aromatic systems (e.g., cyclization of phenylphosphonic acid monoethyl esters under aerobic conditions yields ~65–70% for methoxy-substituted products) .
- Esterification optimization : Adjusting reaction temperature, catalyst loading (e.g., Pd(OAc)₂), and ligand selection (e.g., monoprotected amino acids) can improve yields. For example, D-proline methyl ester with arylsulfonyl chlorides achieved 71–78% yields in sulfonamido ester synthesis .
Q. What spectroscopic methods are most effective for structural elucidation of this compound?
Methodological Answer: Proton NMR and GC-MS are critical:
- ¹H NMR : Key signals include:
- Two methoxy singlets at δ 3.85 and δ 3.80 ppm (interchangeable due to symmetry).
- trans-olefinic protons at δ 6.89 (d, J=15.8 Hz) and δ 6.31 (d, J=15.8 Hz) .
- GC-MS : Molecular ion peaks at m/z corresponding to C₁₄H₁₆O₃ (exact mass 232.11) and fragments indicative of ester cleavage (e.g., loss of –OCH₃).
Q. How does the presence of this compound in plant extracts influence bioactivity assays?
Methodological Answer: Co-elution with structurally similar esters (e.g., 3,4-dimethoxycinnamic acid methyl ester) can confound bioactivity results. Strategies include:
- Preparative HPLC : Use reverse-phase C18 columns with gradient elution (e.g., MeOH:H₂O, 70:30 to 90:10) to isolate the compound .
- NMR-guided fractionation : Differentiate regioisomers using NOESY or COSY to confirm methoxy positioning .
Q. Challenges :
- Overlapping UV spectra with flavonoids/phenolic acids require diode-array detection (DAD) for purity assessment.
- Bioactivity interference from co-extracted terpenoids (e.g., ursolic acid derivatives) .
Q. What experimental strategies assess the stability of this compound under cell culture conditions?
Methodological Answer:
- Accelerated degradation studies : Incubate the compound in PBS or DMEM at pH 2–9 and 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC quantification.
- Thermal stability : Pyrolysis-GC with tetramethylammonium hydroxide (TMAH) detects decomposition products (e.g., 4-vinylphenol derivatives) .
Q. Key Findings :
- Methoxy esters degrade faster under alkaline conditions (pH >8) due to ester hydrolysis.
- Thermal degradation above 60°C generates retro-aldol products .
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
Methodological Answer: Contradictory results (e.g., pro-differentiative vs. cytotoxic effects) arise from:
Q. Validation Steps :
Q. What analytical challenges arise in quantifying this compound in complex matrices?
Methodological Answer:
- Matrix interference : Plant extracts contain lipids and pigments that co-elute in GC-MS. Derivatization (e.g., silylation) improves volatility and separation .
- Quantification via HPLC : Use internal standards (e.g., 4-methoxycinnamic acid ethyl ester) and calibration curves (R² >0.99) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
